molecular formula C24H21I2N3O2 B12046456 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide

3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12046456
M. Wt: 637.3 g/mol
InChI Key: UXRWHKLWKIWSPJ-JFLMPSFJSA-N
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Description

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is a complex organic compound featuring a carbazole core substituted with iodine atoms and a hydrazide group linked to an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazide precursor to form the propanehydrazide derivative.

    Condensation Reaction: The final step involves the condensation of the propanehydrazide with 4-ethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The iodine atoms on the carbazole core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide depends on its application:

    In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons through the device.

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid: Similar structure but with chlorine atoms instead of iodine.

    3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol: Similar core structure but with a different functional group.

Uniqueness

3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is unique due to the presence of both iodine atoms and the ethoxyphenyl hydrazide moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a potential pharmacophore in drug design.

Properties

Molecular Formula

C24H21I2N3O2

Molecular Weight

637.3 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H21I2N3O2/c1-2-31-19-7-3-16(4-8-19)15-27-28-24(30)11-12-29-22-9-5-17(25)13-20(22)21-14-18(26)6-10-23(21)29/h3-10,13-15H,2,11-12H2,1H3,(H,28,30)/b27-15+

InChI Key

UXRWHKLWKIWSPJ-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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